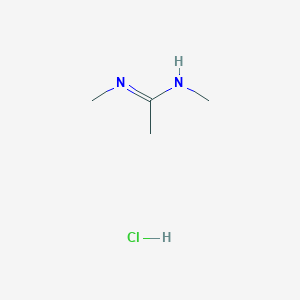

N,N'-dimethylethanimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N,N’-dimethylethanimidamide hydrochloride” is a chemical compound that can be purchased from various suppliers . It is used in various scientific research domains, including organic synthesis, drug development, and catalysis.

Molecular Structure Analysis

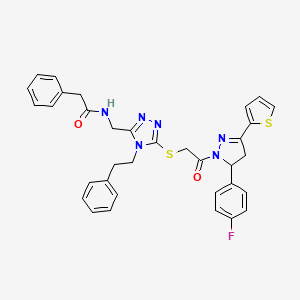

The molecular structure of “N,N’-dimethylethanimidamide hydrochloride” is represented by the InChI code1S/C4H10N2.ClH/c1-4(5-2)6-3;/h5-6H,1H2,2-3H3;1H . The molecular weight of this compound is 122.6 . Physical And Chemical Properties Analysis

“N,N’-dimethylethanimidamide hydrochloride” is a powder at room temperature . It has a melting point of 217-218 degrees Celsius .Scientific Research Applications

Water Treatment and Environmental Science

Nitrosamines, such as N-nitrosodimethylamine (NDMA), have been identified as disinfection by-products (DBPs) in chloraminated waters, posing significant health risks. Research by Nawrocki and Andrzejewski (2011) delves into the mechanisms of nitrosamine formation in water technology, highlighting the role of dimethylamine (DMA) derivatives in the formation of NDMA during water treatment processes. The study emphasizes the need for advanced methods to mitigate nitrosamine formation, thereby improving water quality and consumer safety Nawrocki & Andrzejewski, 2011.

Medical and Biological Research

N,N-Dimethyltryptamine (DMT), a compound structurally similar to N,N'-dimethylethanimidamide, has been studied for its potential role in tissue protection, regeneration, and immunity. Frecska et al. (2013) review the sigma-1 receptor-mediated effects of DMT, suggesting its involvement in cellular protective mechanisms. This research indicates a broader physiological significance, potentially offering new directions for medical therapies Frecska et al., 2013.

Industrial and Chemical Engineering

The use of organic solvents in industrial applications has raised concerns regarding occupational exposure and environmental impact. Research on solvents such as N,N-Dimethylformamide (DMF) provides insight into the hazardous effects of such chemicals on worker health, particularly liver toxicity. A review by Kim and Kim (2011) consolidates findings from epidemiologic surveys and experimental models, aiming to enhance understanding of DMF-induced liver toxicity and inform safer industrial practices Kim & Kim, 2011.

Alternative Energy Sources

The exploration of dimethyl ether (DME) as an alternative fuel exemplifies the potential of dimethyl compounds in addressing energy security and environmental concerns. Park and Lee (2014) review the application characteristics of DME in compression ignition engines, highlighting its advantages such as lower emissions and efficient combustion. This research underscores the importance of developing clean and sustainable energy technologies Park & Lee, 2014.

Mechanism of Action

The mechanism of action for “N,N’-dimethylethanimidamide hydrochloride” is not specified in the search results. Its applications in scientific research suggest it may have diverse mechanisms of action depending on the context.

Safety and Hazards

The safety information for “N,N’-dimethylethanimidamide hydrochloride” indicates that it is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name |

N,N'-dimethylethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-4(5-2)6-3;/h1-3H3,(H,5,6);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFPHXUMMRULDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5504-12-1 |

Source

|

| Record name | N,N'-dimethylethanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)

![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2664862.png)

![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine](/img/structure/B2664871.png)

![8-(thiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2664878.png)

![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-propylacetamide](/img/structure/B2664882.png)